Carissone

Description

Historical Context of Carissone Discovery and Early Investigations

Carissone was isolated from the roots of Carissa congesta Wight in early investigations interesjournals.org. Its presence has also been reported in other Carissa species, such as Carissa carandas L. and Carissa spinarum L. interesjournals.org. Early studies on Carissa species roots aimed to identify their chemical constituents and evaluate potential biological activities, such as antibacterial properties interesjournals.org. Research by Dhanushka (2006) specifically demonstrated the activity of compounds, including carissone, from Carissa lanceolata root against various Gram-positive and Gram-negative organisms like E. coli, S. aureus, B. subtilis, and P. aeruginosa interesjournals.org.

Significance of Carissone as a Eudesmane (B1671778) Sesquiterpenoid in Natural Product Chemistry

Carissone is classified as a eudesmane sesquiterpenoid. Sesquiterpenoids are a diverse class of natural compounds derived from three isoprene (B109036) units nih.govresearchgate.net. Eudesmane-type sesquiterpenoids are characterized by a bicyclic structure featuring the fusion of two six-membered carbon rings nih.gov. This structural motif is widespread in nature, with a significant number isolated from species within the family Asteraceae, although they are also found in other plant families and organisms nih.govpsu.edu. The eudesmane skeleton, including that of carissone, often contains a C(10) all-carbon quaternary stereocenter and a stereogenic C(7) substituent, which are common structural features within this class nih.gov. The structural diversity within eudesmane sesquiterpenoids arises from variations in oxygenation and oxidation patterns within the carbon framework nih.gov.

Eudesmane sesquiterpenoids, including carissone, are of significance in natural product chemistry due to their wide range of reported biological properties nih.govnih.gov. These properties have stimulated synthetic efforts to access these molecules nih.gov.

Overview of Current Academic Research Trajectories for Carissone

Current academic research on carissone appears to focus on several key areas. One significant trajectory involves the development of synthetic approaches to carissone and related eudesmane sesquiterpenoids. For instance, research has explored catalytic enantioselective methods for the synthesis of eudesmane sesquiterpenoids, including (+)-carissone nih.gov. These synthetic strategies often involve the formation of key stereocenters, such as the C(10) quaternary center, to control the stereochemistry of the molecule nih.gov.

Another area of research involves investigating the biological activities of carissone. While specific details on the mechanisms are often the subject of ongoing studies, carissone has been noted for potential antibacterial properties interesjournals.orgnih.govgoogle.com. Studies have evaluated the inhibitory potential of carissone against various microorganisms interesjournals.orggoogle.com. Research also suggests potential anti-inflammatory activity, with carissone showing inhibition of pro-inflammatory mediators in some studies rcpasc.ac.in.

Furthermore, phytochemical studies continue to identify carissone in various plant sources, contributing to the understanding of its natural distribution interesjournals.orgijcrt.org. Research also delves into the biosynthetic pathways of carissone-type sesquiterpenes researchgate.net.

Research findings related to the properties and activities of carissone are often presented in scientific literature. For example, studies have reported on the inhibitory concentrations (IC50) of carissone in certain biological assays. rcpasc.ac.in

Here is a table summarizing some reported properties and activities:

| Property/Activity | Detail | Source |

| Molecular Formula | C₁₅H₂₄O₂ | nih.govchemsrc.comguidechem.com |

| Molecular Weight | 236.35 g/mol | nih.govchemsrc.comguidechem.com |

| CAS Number | 473-10-9 | nih.govchemsrc.comguidechem.comthegoodscentscompany.com |

| PubChem CID | 11770473 | nih.govthegoodscentscompany.com |

| Melting Point | 78-79 °C (reported) | google.com |

| Antibacterial Activity | Reported against various organisms | interesjournals.orggoogle.com |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators | rcpasc.ac.in |

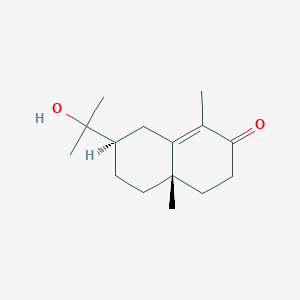

Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1 |

InChI Key |

ZWSWPQHKDLDIDL-ABAIWWIYSA-N |

SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |

Synonyms |

carissone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Carissone

Botanical Sources of Carissone and Related Sesquiterpenoids

Carissone and related sesquiterpenoids are predominantly found in plants, with the Carissa genus being a notable source.

Carissa Species as Primary Sources

Several species within the Carissa genus (family Apocynaceae) are recognized as primary sources of carissone. These include Carissa carandas, Carissa spinarum, Carissa lanceolata, Carissa congesta, and Carissa edulis.

Carissa carandas : Carissone has been reported in the fruits and roots of C. carandas. wikipedia.orgresearchgate.net Other terpenoids, such as carindone and carissin, have also been isolated from this species. wikipedia.org

Carissa spinarum : The roots and stems of C. spinarum have been identified as sources of carissone. mdpi.comresearchgate.net Sesquiterpenes, including eudesmane-type compounds like carissone and cryptomeridiol, have been isolated from the methanolic extract of the root of C. edulis (syn. C. spinarum). mdpi.comijcrcps.comscienceijsar.comresearchgate.net

Carissa lanceolata : Carissone has been isolated from the roots and wood of C. lanceolata. curtin.edu.aunih.govresearchgate.net Specifically, it has been found in the root bark DCM and root wood hexane (B92381) extracts. curtin.edu.au

Carissa congesta : The roots of C. congesta have been reported to contain carissone. mdpi.cominteresjournals.orgresearchgate.netinteresjournals.org

Carissa edulis : The roots of C. edulis are a known source of carissone. ijcrcps.comscienceijsar.comresearchgate.netgoogle.com Nine eudesmane-type sesquiterpenes, including carissone and dehydrocarissone, have been isolated from the methanolic extract of the root of C. edulis. ijcrcps.comscienceijsar.comresearchgate.net

These species yield carissone from different plant parts, including roots, stems, wood, and fruits. curtin.edu.auwikipedia.orgresearchgate.netmdpi.comresearchgate.netijcrcps.comscienceijsar.comnih.govresearchgate.netinteresjournals.orgresearchgate.netinteresjournals.org

Other Plant Families Yielding Carissone

Beyond the Carissa genus, carissone has also been found in plants belonging to other families, such as Lauraceae. Persea japonica (family Lauraceae) is one such example, where carissone has been isolated from the xylem. acs.orgacs.orgcuvillier.deresearchgate.netplantaedb.com

Fungal and Microbial Sources

While primarily known from plants, there are reports of carissone occurrence in fungal genera, such as Eutypella. scienceijsar.com This suggests a broader natural distribution beyond the plant kingdom.

Advanced Extraction Techniques for Carissone from Natural Matrices

The isolation of carissone from its natural sources involves various extraction techniques aimed at separating the compound from the complex plant or microbial matrix.

Solvent-Based Extraction Methodologies

Solvent extraction is a common method for isolating carissone and other phytochemicals. Various solvents are employed based on the polarity of the target compound and the plant matrix. Solvents such as methanol (B129727), ethanol (B145695), chloroform (B151607), ethyl acetate (B1210297), and n-hexane have been utilized in the extraction of carissone or other compounds from Carissa species. curtin.edu.auwikipedia.orgmdpi.comijcrcps.cominteresjournals.orgacs.orgresearchgate.netpjsir.org

Specific examples of solvent use in Carissa extraction include:

Ethanol (50%, 80%, 95%) and methanol have been used for extracting roots, leaves, and fruits of C. carandas using maceration and Soxhlet extraction. iomcworld.com

Methanol extract of C. edulis roots yielded nine eudesmane-type sesquiterpenes, including carissone. ijcrcps.comscienceijsar.comresearchgate.net

Dichloromethane (B109758) extract of C. lanceolata wood afforded carissone. nih.govresearchgate.net Hexane extracts of C. lanceolata root wood also yielded carissone. curtin.edu.au

Extraction of C. carandas fruits with hexane has been reported. pjsir.org

Chloroform and ethyl acetate have also been used in the extraction of Carissa plant parts. researchgate.netiomcworld.com

The choice of solvent and extraction method can influence the yield and composition of the extracted compounds. iomcworld.comb-cdn.netnih.govmdpi.com Sequential solvent extraction, starting with less polar solvents like dichloromethane or hexane, followed by more polar solvents, is a frequently used procedure to separate compounds based on their polarity. iomcworld.com

Modern and Green Extraction Technologies Applied to Sesquiterpenoids

While the provided search results primarily detail traditional solvent extraction methods for carissone, research into modern and green extraction technologies is ongoing for various natural products, including sesquiterpenoids. These techniques aim to improve efficiency, reduce solvent usage, and minimize environmental impact. Although specific applications to carissone were not extensively detailed in the search results, general advancements in the extraction of sesquiterpenoids may involve techniques such as ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction. These methods can offer advantages in terms of extraction time, yield, and selectivity compared to conventional methods.

Chromatographic Separation and Purification Strategies

Chromatographic methods are essential for isolating and purifying Carissone from complex plant extracts. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity, size, and volatility, to achieve separation iipseries.org.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized in the separation and purification of various phytoconstituents, including terpenoids like Carissone iipseries.org. HPLC is effective for both analytical and preparative purposes, allowing for the separation of compounds based on their interaction with a stationary phase and a mobile phase iipseries.org. While specific detailed applications solely focused on Carissone isolation by analytical or preparative HPLC were not extensively detailed in the provided snippets, HPLC is a standard method for analyzing and purifying compounds from natural extracts iipseries.orgcaltech.edu. Analytical chiral HPLC has been used to determine the enantiomeric excess of compounds, which could be relevant for studying the stereochemistry of Carissone caltech.educaltech.edu.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable technique for separating and identifying volatile and semi-volatile compounds, including terpenoids found in essential oils and plant extracts iipseries.orgresearchgate.net. GC-MS analysis has been used to evaluate the composition of essential oils where Carissone was identified as a component africanjournalofbiomedicalresearch.comresearchgate.net. While the provided information notes the use of GC-MS for analysis and identification, detailed methodologies specifically for the isolation of Carissone solely by GC were not the primary focus of the search results, which leaned more towards GC-MS for compositional analysis africanjournalofbiomedicalresearch.comresearchgate.net. However, GC is generally useful for isolating essential oils and terpenoids iipseries.org.

Thin-Layer Chromatography (TLC) in Carissone Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for the qualitative analysis and monitoring of compound separation during the isolation process iipseries.orgmdpi.com. TLC is often used to monitor the progress of reactions and to check the fractions collected during column chromatography caltech.edumdpi.comasianpubs.org. For instance, TLC analysis was used to monitor the consumption of starting material during a synthetic step related to Carissone caltech.edu. Preparative TLC can also be employed for the purification of compounds on a smaller scale mdpi.comasianpubs.orgcdnsciencepub.com. TLC is typically performed on silica (B1680970) gel plates and visualized using UV fluorescence quenching or staining reagents caltech.edumdpi.com. In one study, fractions from column chromatography were monitored by TLC, and similar fractions were pooled together chesci.com. Preparative thin layer chromatography on silica gel G has been used to further purify individual compounds after column chromatography asianpubs.org.

Advanced Column Chromatography Approaches (e.g., High-Pressure Silica-Gel Column Chromatography)

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the separation and purification of natural products mdpi.comasianpubs.orgrjptonline.orgrochester.edu. Advanced approaches, such as high-pressure silica-gel column chromatography, offer enhanced separation capabilities google.comgoogle.com. In the isolation of Carissone from Carissa edulis roots, purification was achieved by high-pressure silica-gel column chromatography using a methylene (B1212753) chloride-methanol solvent system with gradient elution google.com. This method involved dissolving the crude extract in methanol, dry loading onto the silica gel column, and eluting with increasing polarity of the solvent mixture google.com. Flash chromatography, a type of column chromatography, has also been mentioned in the context of purifying synthetic intermediates related to Carissone caltech.edu. Column chromatography over silica gel has been used to isolate compounds from the roots of Carissa carandas, with elution carried out using graded mixtures of petroleum ether, chloroform, and methanol asianpubs.orgrjptonline.org. Tips for flash column chromatography highlight strategies like using gradients and filtering through silica for purification rochester.edu.

Biosynthetic Pathways and Enantioselective Synthesis of Carissone

Proposed Biosynthesis of Carissone-Type Sesquiterpenoids

The biosynthesis of carissone, a eudesmane-type sesquiterpenoid, follows the general pathway for isoprenoid compounds, beginning with simple five-carbon precursors and involving a series of enzymatic steps to build complexity and introduce specific stereochemistry.

Isoprenoid Pathway Precursors and Enzyme Involvement

All isoprenoids, including sesquiterpenoids like carissone, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plant cells utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govresearchgate.net The MVA pathway begins with the condensation of three acetyl-CoA molecules, while the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.gov

For the synthesis of sesquiterpenoids, which are C15 compounds, two molecules of IPP and one molecule of DMAPP are condensed sequentially. biorxiv.org This chain elongation is catalyzed by farnesyl diphosphate synthase (FPPS), which generates the acyclic C15 precursor, farnesyl diphosphate (FPP). biorxiv.orgwur.nl FPP is the final common precursor for the entire class of sesquiterpenoids. wur.nl

| Pathway | Location | Starting Materials | Key Precursors Produced |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | IPP and DMAPP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | IPP and DMAPP |

Role of Sesquiterpene Synthases in Cyclization and Functionalization

The immense structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as sesquiterpene synthases (STSs), also referred to as sesquiterpene cyclases. wur.nlnih.gov These enzymes catalyze the crucial first step in diversifying FPP into various cyclic and acyclic skeletons. biorxiv.org The process begins with the enzyme-mediated removal of the diphosphate group from FPP, generating a farnesyl carbocation. biorxiv.org

This highly reactive carbocation can then undergo a cascade of intramolecular cyclizations, hydride shifts, and rearrangements, with the specific outcome dictated by the unique topology of the enzyme's active site. bioinformatics.nl For carissone, the STS would guide the cyclization of FPP to form the characteristic bicyclic eudesmane (B1671778) skeleton. nih.gov Following the formation of the core hydrocarbon framework by an STS, subsequent functionalization is required to yield the final carissone structure. These modifications, typically oxidations such as hydroxylations and ketone formation, are generally carried out by other enzyme classes, most commonly cytochrome P450 monooxygenases.

Enantiomeric Considerations in Natural Biosynthesis

Natural product biosynthesis is characterized by a high degree of stereoselectivity, and the formation of carissone is no exception. nih.gov Enzymes are chiral catalysts, and the three-dimensional architecture of their active sites creates a precisely controlled environment for the substrate. youtube.com This enzymatic control ensures that the cyclization of the achiral FPP precursor proceeds in a specific manner, leading to the formation of a single enantiomer of the product. In nature, carissone is produced as (+)-carissone. nih.gov This outcome is a direct result of the sesquiterpene synthase and subsequent modifying enzymes selectively producing one stereoisomer over its mirror image.

Total Synthesis Approaches for Carissone

The synthesis of carissone, particularly in an enantioselective manner, has been a subject of interest in organic chemistry, leading to the development of several strategic approaches to construct its bicyclic framework and control its stereocenters.

Palladium-Catalyzed Enantioselective Alkylation Strategies

A prominent strategy for the asymmetric synthesis of (+)-carissone involves the use of a palladium-catalyzed enantioselective alkylation. nih.govnih.gov This approach is particularly effective for constructing the C(10) all-carbon quaternary stereocenter, a key structural feature of carissone and other eudesmane sesquiterpenoids. nih.govacs.org In this method, a vinylogous ester substrate undergoes an asymmetric alkylation reaction in the presence of a palladium catalyst and a chiral ligand. acs.org

The choice of the chiral ligand is critical for inducing high enantioselectivity. researchgate.net This key transformation establishes the absolute stereochemistry at the quaternary center, which then directs the stereochemistry of subsequent steps, such as a diastereoselective olefin hydrogenation to create the correct syn relationship at the C(7) position. nih.govnih.gov This strategy has been successfully employed to achieve an efficient and highly selective total synthesis of (+)-carissone. acs.org

| Step | Method | Catalyst/Ligand System | Key Feature Constructed |

| Asymmetric Alkylation | Palladium-Catalyzed Enantioselective Alkylation | Palladium complex with a chiral phosphine (B1218219) ligand | Enantioenriched C(10) all-carbon quaternary center nih.gov |

| Hydrogenation | Diastereoselective Olefin Hydrogenation | Rh/Al₂O₃ | C(7) stereocenter with syn stereochemistry relative to C(10) nih.gov |

Diels-Alder and Robinson Annulation Routes

Classic ring-forming reactions, including the Robinson annulation and the Diels-Alder reaction, have also been utilized in synthetic strategies toward carissone and related structures. The Robinson annulation is a powerful method for forming a six-membered ring. wikipedia.org It consists of a Michael addition followed by an intramolecular aldol (B89426) condensation. uoc.grmasterorganicchemistry.com In the context of carissone synthesis, this reaction can be used to construct the primary cyclohexenone ring of the eudesmane core. uzh.ch

The Diels-Alder reaction, a [4+2] cycloaddition, provides another efficient route to the bicyclic core. Strategies have been developed that use a Diels-Alder reaction to create the initial ring system, which is then further elaborated to achieve the final target. researchgate.net In some approaches, the stereochemical outcomes of Diels-Alder and Robinson annulation reactions are strategically combined or "permuted" to access the specific stereoisomer required for the synthesis of (+)-carissone. researchgate.net For example, a Diels-Alder reaction can form a bicyclic adduct, which, after controlled isomerization and oxidation, yields a product structurally equivalent to one from a Robinson annulation but with a different stereochemical pattern. researchgate.net

Chiral Pool Synthesis from Precursors (e.g., Thujone, (+)-β-Cyperone)

The synthesis of carissone can be effectively achieved by utilizing naturally occurring chiral molecules as starting materials, a strategy known as chiral pool synthesis. This approach leverages the inherent stereochemistry of abundant natural products to construct complex target molecules. Thujone and (+)-β-cyperone are notable precursors in the chiral pool synthesis of (+)-carissone.

The synthetic pathway commences with thujone, a bicyclic monoterpene readily available from various essential oils. Through a Robinson annelation reaction with methyl vinyl ketone, thujone is stereospecifically converted into a tricyclic enone. This intermediate serves as a crucial building block for the subsequent formation of (+)-β-cyperone. The transformation of the tricyclic enone into (+)-β-cyperone involves a series of steps, including the formation of a glycol and a subsequent treatment with hydrobromic acid to yield (+)-9-bromo-β-cyperone. The final step in the synthesis of (+)-β-cyperone is a reduction reaction using triphenyltin (B1233371) hydride.

Once (+)-β-cyperone is obtained, it can be efficiently converted into (+)-carissone. This transformation highlights the utility of sesquiterpenes derived from simpler monoterpenes in the synthesis of more complex natural products.

Below is a table summarizing the key transformations in the chiral pool synthesis of (+)-carissone from thujone.

| Starting Material | Key Transformation | Intermediate/Product | Reagents/Conditions |

| Thujone | Robinson Annelation | Tricyclic Enone | Methyl vinyl ketone |

| Tricyclic Enone | Glycol Formation & Bromination | (+)-9-bromo-β-cyperone | 1. OsO4 (catalytic), N-methylmorpholine N-oxide 2. 48% Hydrobromic acid |

| (+)-9-bromo-β-cyperone | Reduction | (+)-β-Cyperone | Triphenyltin hydride |

| (+)-β-Cyperone | Conversion | (+)-Carissone | Further synthetic steps |

Stereochemical Control and Diastereoselective Hydrogenation in De Novo Synthesis

In the de novo synthesis of (+)-carissone, a critical aspect is the precise control of stereochemistry, particularly at the C7 position. A sophisticated strategy has been developed that utilizes a palladium-catalyzed enantioselective alkylation of a vinylogous ester to establish the all-carbon quaternary stereocenter at C10. nih.gov This C10 stereocenter then acts as the controlling element for the subsequent diastereoselective hydrogenation of a cyclohexene (B86901) intermediate, which ultimately sets the desired syn stereochemistry at C7. nih.gov

The strategic importance of the C10 quaternary center cannot be overstated, as it dictates the facial selectivity of the hydrogenation process. The hydrogenation of the olefin is directed by the steric bulk of the substituent at the C10 position, leading to the delivery of hydrogen from the less hindered face of the molecule. This results in the formation of the desired diastereomer with high selectivity.

This method provides an efficient and highly selective route to (+)-carissone, demonstrating the power of catalyst-controlled asymmetric transformations in natural product synthesis. nih.gov The key findings of this synthetic approach are summarized in the table below.

| Precursor | Key Reaction | Catalyst/Reagent | Key Stereochemical Outcome | Product |

| Vinylogous ester | Palladium-catalyzed enantioselective alkylation | Palladium(0) catalyst and a chiral ligand | Establishment of the C10 all-carbon quaternary stereocenter | α-quaternary ketone |

| Substituted cyclohexene | Diastereoselective olefin hydrogenation | Not specified in provided context | Creation of the syn stereochemistry at C7, controlled by the C10 stereocenter | Dihydrocarissone precursor |

| Dihydrocarissone precursor | Further transformations | Not specified in provided context | - | (+)-Carissone |

Chemoenzymatic Synthesis and Biocatalysis for Carissone and Analogues

Chemoenzymatic synthesis and biocatalysis are powerful and increasingly utilized strategies in organic chemistry, offering high selectivity and mild reaction conditions. These approaches combine the versatility of chemical synthesis with the specificity of enzymatic transformations.

While these methodologies have been successfully applied to the synthesis of a wide array of complex natural products and their analogues, a review of the current scientific literature does not indicate any specific applications of chemoenzymatic or biocatalytic methods for the synthesis of carissone or its direct analogues. The research to date has primarily focused on traditional chemical synthesis methodologies. The development of chemoenzymatic routes to carissone and related eudesmane sesquiterpenoids represents a potential area for future research, which could lead to more sustainable and efficient synthetic strategies.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopy is the primary tool for elucidating the structure of natural products like carissone. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of organic molecules in solution. ucsb.edu For carissone, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data regarding the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of carissone, characteristic signals would reveal the presence of methyl groups (singlets and doublets), methylene (B1212753) protons (complex multiplets), and methine protons. Key signals would include those for the vinylic methyl group on the α,β-unsaturated ketone system and the gem-dimethyl groups associated with the hydroxypropyl side chain. The chemical shifts (δ) and coupling constants (J) are essential for establishing the relative positions of these protons.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. A typical broadband-decoupled ¹³C NMR spectrum of carissone would display 15 distinct signals, corresponding to each of the 15 carbon atoms in the structure. researchgate.net The chemical shifts of these signals are indicative of the carbon type (methyl, methylene, methine, or quaternary) and the functional groups attached. For instance, the spectrum would show a characteristic downfield signal for the carbonyl carbon (C=O) of the ketone, signals for the two sp²-hybridized carbons of the double bond, and a signal for the quaternary carbon bearing the hydroxyl group.

Spectroscopic data for carissone, including ¹H NMR and ¹³C NMR, have been reported and confirmed in various phytochemical studies. chemrxiv.org The detailed assignment of these signals is achieved through two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, which establish proton-proton and proton-carbon correlations over one or more bonds.

Table 1: Representative ¹H and ¹³C NMR Data for the Carissone Skeleton (Note: The following table is an illustrative representation of expected chemical shifts based on the known structure of carissone and typical values for eudesmane (B1671778) sesquiterpenoids. Actual reported values may vary slightly based on solvent and instrument.)

| Carbon No. | Carbon Type | Expected ¹³C Chemical Shift (δ ppm) | Attached Proton(s) | Expected ¹H Chemical Shift (δ ppm) |

| 1 | CH₂ | ~35-45 | 2H | Multiplet |

| 2 | C=O | ~190-200 | - | - |

| 3 | C | ~120-130 | - | - |

| 4 | C=CH | ~160-170 | 1H | Singlet/Broad Singlet |

| 5 | C | ~40-50 | - | - |

| 6 | CH | ~45-55 | 1H | Multiplet |

| 7 | CH | ~50-60 | 1H | Multiplet |

| 8 | CH₂ | ~20-30 | 2H | Multiplet |

| 9 | CH₂ | ~30-40 | 2H | Multiplet |

| 10 | C | ~35-45 | - | - |

| 11 | C-OH | ~70-80 | - | - |

| 12 | CH₃ | ~25-35 | 3H | Singlet |

| 13 | CH₃ | ~25-35 | 3H | Singlet |

| 14 | CH₃ | ~15-25 | 3H | Singlet |

| 15 | CH₃ | ~10-20 | 3H | Singlet |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lehigh.edu It is indispensable for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition with great confidence. acs.org

For carissone, HRMS would determine its exact mass, confirming the molecular formula C₁₅H₂₄O₂. The fragmentation pattern observed in the mass spectrum provides valuable structural clues. researchgate.netnih.gov The molecular ion peak (M⁺) would be observed, and common fragmentation pathways for eudesmane sesquiterpenoids would include the loss of a water molecule (H₂O) from the tertiary alcohol, leading to a prominent [M-18]⁺ peak. Another characteristic fragmentation would be the cleavage of the hydroxypropyl side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rjptonline.org The IR spectrum of carissone would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

A strong, broad band in the region of 3400-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the tertiary alcohol group.

A strong, sharp band around 1660-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.

A band in the region of 1600-1620 cm⁻¹ due to the C=C stretching vibration, which is in conjugation with the carbonyl group.

Multiple bands in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching vibrations of the methyl and methylene groups.

Table 2: Characteristic Infrared (IR) Absorption Bands for Carissone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3450 | Hydroxyl (-OH) | O-H Stretch |

| ~2960, 2870 | Alkyl (C-H) | C-H Stretch |

| ~1670 | α,β-Unsaturated Ketone | C=O Stretch |

| ~1615 | Alkene (C=C) | C=C Stretch |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions within the molecule. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light.

The structure of carissone contains an α,β-unsaturated ketone system, which is a prominent chromophore. This conjugated system gives rise to a characteristic absorption maximum (λmax) in the UV region, typically between 230-250 nm . ijfmr.com This absorption is due to the π → π* electronic transition of the conjugated system. The presence of this specific absorption band is a key piece of evidence for this structural feature.

Chromatographic-Mass Spectrometric Coupling Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds in a complex mixture. It is widely employed in the analysis of essential oils and plant extracts to identify their constituents. In the context of Carissa species, GC-MS analysis of root, leaf, or fruit extracts is used to profile the volatile and semi-volatile components, including sesquiterpenoids like carissone.

In a typical GC-MS analysis, the extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer records the mass spectrum of each separated component. The identification of carissone is achieved by comparing its retention time and its mass spectrum with those of a known standard or with data from established spectral libraries like the NIST library.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Component Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds like Carissone in plant extracts. currenta.de This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural information provided by mass spectrometry. clariant.com

In the context of analyzing Carissa species extracts, LC-MS allows for the separation of Carissone from other co-occurring secondary metabolites, including other terpenoids, flavonoids, and phenolic acids. nih.govnih.gov The method is typically validated for parameters such as linearity, precision, accuracy, and recovery to ensure reliable and reproducible quantification. nih.govnih.govresolian.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for separating moderately polar compounds like sesquiterpenoids.

Electrospray ionization (ESI) is a frequently used ionization source in the LC-MS analysis of sesquiterpenoids, as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for molecular weight determination. currenta.de Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural insights by fragmenting the isolated molecular ion and analyzing the resulting product ions. youtube.com

| Parameter | Typical Specification |

|---|---|

| Chromatography System | HPLC or UHPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, Triple Quadrupole |

| Scan Mode | Full Scan for profiling; Multiple Reaction Monitoring (MRM) for quantification |

| Expected Ion for Carissone | m/z 235.1693 [M+H]⁺ |

Advanced Analytical Platforms in Sesquiterpenoid Research

Research into Carissone and other sesquiterpenoids benefits immensely from advanced analytical platforms that enable comprehensive profiling and unambiguous structural confirmation. These platforms are critical for understanding the chemical diversity within a species and for identifying novel bioactive compounds.

Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites within a biological sample. nih.gov When applied to plants like Carissa spinarum or Carissa carandas, LC-MS-based metabolomics serves as a powerful tool for chemical profiling. researchgate.netpnrjournal.com This approach can tentatively identify dozens to hundreds of compounds in a single run by comparing their retention times and mass spectral data against specialized databases.

Such profiling studies on Carissa species have revealed a rich diversity of phytochemicals, providing a chemical snapshot of the plant's metabolic state. nih.govresearchgate.net By identifying numerous compounds simultaneously, metabolomics helps to place Carissone within the broader context of the plant's secondary metabolism. The co-detection of biosynthetic precursors, derivatives, and related eudesmane-type sesquiterpenoids can provide clues for the elucidation of their shared biosynthetic pathways. nih.gov Techniques like bio-affinity ultrafiltration with LC-MS (UF–LC/MS) can be used to screen extracts for compounds that bind to specific enzymes, further aiding in the understanding of their biological relevance. researchgate.net

| Compound Class | Specific Examples Found in Carissa Genus |

|---|---|

| Terpenoids | Carissone, β-Eudesmol, Lupeol, Carissol, Ursolic Acid nih.govnih.gov |

| Flavonoids | Quercetin, Rutin, Naringenin nih.govpropulsiontechjournal.com |

| Phenolic Acids | Chlorogenic Acid, Caffeic Acid, Quinic Acid nih.govpropulsiontechjournal.com |

| Lignans | Nortrachelogenin, Olivil nih.govnih.gov |

| Sterols | β-Sitosterol, Stigmasterol nih.govresearchgate.net |

| Cardiac Glycosides | Carissaeduloside, Sarhamnoloside nih.gov |

High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation of natural products like Carissone. currenta.deappleacademicpress.com Unlike nominal mass instruments, HRMS analyzers such as Time-of-Flight (TOF) and Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). currenta.de This precision allows for the determination of a compound's elemental formula, a critical first step in identifying an unknown substance. For Carissone, with a chemical formula of C₁₅H₂₂O₂, HRMS can distinguish it from other isobaric compounds that have the same nominal mass but a different elemental composition.

Furthermore, HRMS coupled with tandem MS (HR-MS/MS) provides high-resolution fragmentation data. clariant.com The fragmentation pattern of a molecule is highly characteristic and serves as a structural fingerprint. youtube.com For eudesmane-type sesquiterpenoids, fragmentation often involves characteristic neutral losses, such as the loss of water (H₂O), a methyl group (CH₃), or the isopropyl side chain (C₃H₇). nih.gov By analyzing the exact masses of these fragment ions, researchers can piece together the molecule's structure and confirm the identity of Carissone in a complex plant extract with a high degree of confidence. researchgate.net

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) | Typical Application |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₂₃O₂⁺ | 235.1693 | Molecular formula confirmation |

| [M+Na]⁺ | C₁₅H₂₂O₂Na⁺ | 257.1512 | Molecular formula confirmation (Sodium Adduct) |

| [M+H-H₂O]⁺ | C₁₅H₂₁O⁺ | 217.1587 | Confirms presence of a hydroxyl group |

| [M+H-C₃H₇]⁺ | C₁₂H₁₆O₂⁺ | 192.1145 | Suggests presence of an isopropyl group (fragmentation dependent) |

Pharmacological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Models

Antimicrobial Efficacy and Mechanistic Investigations

Carissone, a sesquiterpenoid, has demonstrated notable antimicrobial properties in various in vitro studies. Its efficacy has been evaluated against a spectrum of both bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Antibacterial Activity Spectrum

The antibacterial potential of carissone and extracts containing it has been observed against several medically important bacteria, including both Gram-positive and Gram-negative species.

Staphylococcus aureus and MRSA : Extracts from plants known to contain carissone have shown inhibitory activity against Staphylococcus aureus and its methicillin-resistant strain (MRSA). thaiscience.infoamazonaws.comresearchgate.net For instance, water extracts of Carissa carandas fruits demonstrated a zone of inhibition of 20.33 mm against S. aureus. thaiscience.info Furthermore, combinations of related monoterpenes with conventional antibiotics have exhibited synergistic effects against MRSA strains. nih.govmdpi.com

Escherichia coli : The antibacterial effects of carissone-containing extracts have also been documented against Escherichia coli. Water extracts of C. carandas at a concentration of 100 mg/ml showed a 17.00 mm zone of inhibition against E. coli. thaiscience.info Ethanol (B145695) extracts of Carissa edulis also demonstrated greater inhibition against E. coli compared to S. aureus. amazonaws.com

Pseudomonas aeruginosa : While specific data on carissone's activity against Pseudomonas aeruginosa is limited, the broader class of terpenes has been investigated for anti-pseudomonal properties. nih.govmdpi.comunipd.it

Bacillus subtilis : Plant extracts containing carissone have shown efficacy against Bacillus subtilis. thaiscience.info The antimicrobial activity of various plant extracts against B. subtilis spores has been a subject of research to identify novel antimicrobial substances. researchgate.netmdpi.commdpi.com

Table 1: Antibacterial Activity of Carissone-Containing Plant Extracts

| Bacterial Strain | Plant Extract | Concentration | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Carissa carandas (water extract) | 100 mg/ml | 20.33 | thaiscience.info |

| Escherichia coli | Carissa carandas (water extract) | 100 mg/ml | 17.00 | thaiscience.info |

| Pseudomonas fluorescens | Carissa carandas (water extract) | 100 mg/ml | 18.28 | thaiscience.info |

Antifungal Activity Profile

Carissone has also been evaluated for its effectiveness against pathogenic fungi.

Aspergillus niger and Aspergillus fumigatus : Studies on the antifungal activity of essential oil components have shown that compounds structurally related to carissone possess inhibitory effects against Aspergillus niger. researchgate.netacademicjournals.org For example, carvone, a related monoterpene, demonstrated a minimum inhibitory concentration (MIC) of 0.625% against A. niger spores. researchgate.net

Candida albicans : The antifungal potential of carissone and related compounds extends to Candida albicans. thaiscience.info Extracts of C. carandas have shown activity against this opportunistic yeast. thaiscience.info The antifungal mechanism of related compounds against C. albicans is thought to involve the disruption of the cell membrane and inhibition of ergosterol (B1671047) biosynthesis. mdpi.com

Table 2: Antifungal Activity of Carvone (a related monoterpene)

| Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |

|---|---|---|---|---|

| Aspergillus niger | Carvone | 0.625% | 5% | researchgate.net |

Proposed Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of action for carissone is not fully elucidated, but research on related terpenoids suggests several possibilities. The lipophilic nature of these compounds allows them to partition into the lipid bilayers of bacterial and fungal cell membranes. This can lead to a disruption of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. nih.gov Furthermore, some terpenoids are known to interfere with microbial enzymatic activity and transport processes. researchgate.net

Anticancer and Cytotoxic Potentials in Cell Lines

Emerging research has begun to explore the potential of carissone and related compounds as cytotoxic agents against various cancer cell lines. These in vitro studies provide preliminary evidence for their anticancer properties.

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of compounds structurally similar to carissone have been observed in several cancer cell lines.

HeLa (Cervical Cancer Cells) : Compounds with structural similarities to carissone have been shown to decrease the viability of HeLa cells in a dose- and time-dependent manner. nih.govnih.govmdpi.com For example, garcinone-E, a xanthone, significantly reduced the viability of HeLa cells. nih.govnih.gov

PC-3 (Prostate Cancer Cells) : The antiproliferative effects of related natural compounds have also been demonstrated against PC-3 prostate cancer cells. mdpi.comnih.govnih.gov Studies have shown that these compounds can inhibit the growth of PC-3 cells in a dose-dependent manner. nih.gov

3T3 (Fibroblast Cells) : Currently, there is a lack of specific research data on the cytotoxic effects of carissone on 3T3 cell lines.

Table 3: Cytotoxic Activity of Related Compounds on Cancer Cell Lines

| Cell Line | Compound | Effect | Reference |

|---|---|---|---|

| HeLa | Garcinone-E | Decreased cell viability | nih.govnih.gov |

| PC-3 | Gossypin | Anti-proliferative effect | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of compounds related to carissone is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis : Studies on compounds with similar structures have shown that they can induce apoptosis in cancer cells. researchgate.netnih.govresearchgate.netplos.org This is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. plos.org For instance, in HeLa cells, the anti-viability action of garcinone-E was found to be associated with apoptosis. nih.govnih.gov

Cell Cycle Arrest : In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. For example, garcinone-E was found to induce cell cycle arrest at the G2/M phase in HeLa cells. nih.govnih.gov This disruption of the cell cycle is a key mechanism of many chemotherapeutic agents.

Specific Cell Line Susceptibility Studies

Research into the specific effects of Carissone on cell lines has often been conducted as part of broader investigations into extracts from plants in which it is a constituent, such as Carissa carandas. The methanol (B129727) extract of Carissa carandas leaves (MELC), which contains a variety of compounds including polyphenols, has demonstrated cytotoxic effects in preclinical studies. nih.govresearchgate.net In vitro, this extract was shown to reduce the viability of colonic adenocarcinoma cell lines SW-480 and SW-48 in a dose-dependent manner. nih.govresearchgate.net

Further in vivo studies using the same extract against Ehrlich ascites carcinoma (EAC) in mice showed a significant decrease in the count of viable EAC cells. nih.govresearchgate.net Treatment with the extract was also associated with the induction of apoptosis in these cancer cells. nih.gov

| Model | Cell Line | Observed Effect |

|---|---|---|

| In Vitro | SW-480 (Colonic Adenocarcinoma) | Reduced cell viability in a dose-dependent manner. nih.govresearchgate.net |

| In Vitro | SW-48 (Colonic Adenocarcinoma) | Reduced cell viability in a dose-dependent manner. nih.govresearchgate.net |

| In Vivo | Ehrlich Ascites Carcinoma (EAC) | Significant decrease in viable cell count and induction of apoptosis. nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Effects (Preclinical Models)

Detailed studies focusing specifically on the modulation of key inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) by isolated Carissone are limited in the current scientific literature. While plant extracts containing Carissone have been investigated for general anti-inflammatory properties, the precise mechanisms and direct effects of Carissone on the expression and activity of these specific molecules have not been fully elucidated. Pro-inflammatory cytokines like TNF-α and interleukins are critical drivers of iNOS expression, which leads to increased production of nitric oxide (NO), a key molecule in the inflammatory process. nih.govconsensus.app

The direct effects of Carissone on the function of specific immune cells, such as macrophages and lymphocytes, remain an area requiring further investigation. Macrophages play a crucial role in the immune response, capable of regulating lymphocyte functions and contributing to inflammatory processes through the secretion of various mediators. nih.govpitt.edu The potential immunomodulatory activity of Carissone, including its influence on macrophage activation, phagocytosis, or antigen presentation, has not been extensively documented in preclinical models.

Antioxidant Activities and Radical Scavenging Capabilities

The antioxidant potential of extracts from plants containing Carissone has been evaluated using various standard in vitro assays. nih.govresearchgate.net These assays measure the ability of a substance to neutralize synthetic free radicals. The methanol extract of Carissa carandas leaves (MELC) demonstrated notable radical scavenging activity in both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net The DPPH and ABTS methods are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize the radical, resulting in a measurable color change. e3s-conferences.orgnih.gov

The results indicated significant antioxidant capacity, with calculated IC50 values (the concentration required to scavenge 50% of the radicals) that were comparable to the standard antioxidant, L-ascorbic acid. nih.govresearchgate.net

| Assay | Parameter | Result |

|---|---|---|

| DPPH Radical Scavenging | IC50 | 10.5 ± 1.2 µg/ml nih.govresearchgate.net |

| ABTS Radical Scavenging | IC50 | 1.75 ± 0.3 µg/ml nih.govresearchgate.net |

While in vitro assays confirm the radical scavenging potential of Carissone-containing extracts, the specific cellular mechanisms through which Carissone may exert antioxidant effects are not yet fully understood. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govnih.gov When activated by oxidative stress, the Nrf2 transcription factor translocates to the nucleus, binds to the ARE, and initiates the transcription of numerous cytoprotective genes. nih.govmdpi.com These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione (B108866) peroxidases, and others involved in detoxification. nih.govfrontiersin.org Direct evidence from preclinical studies demonstrating that Carissone activates the Nrf2/HO-1 pathway or other specific cellular antioxidant defense systems is currently pending further research.

Neuropharmacological Effects (Non-Human In Vivo Studies)

Research into extracts of Carissa species, which contain carissone, has identified significant neuropharmacological activities, including anticonvulsant and sedative properties in various animal models.

Extracts from different parts of Carissa plants have been evaluated for their potential to mitigate seizures in established preclinical models. The ethanolic extract of Carissa carandas roots (ERCC) was studied for its effects on seizures induced by maximal electroshock (MES) and chemical convulsants in mice. bvsalud.org The ERCC significantly reduced the duration of MES-induced seizures. bvsalud.org Furthermore, it provided protection against tonic seizures induced by pentylenetetrazole (PTZ) and delayed the onset of seizures produced by picrotoxin (B1677862) and N-methyl-dl-aspartic acid (NMDA). bvsalud.org

Similarly, an aqueous fraction of the ethanol root bark extract of Carissa edulis (RAF) demonstrated protective effects against seizures induced by PTZ, strychnine, NMDA, and aminophylline (B1665990) in mice. nih.gov Leaf extracts of Carissa carandas also offered significant protection against PTZ-induced convulsions. wisdomlib.orgjddtonline.inforesearchgate.net These studies suggest that compounds within these extracts, including terpenoids like carissone, may contribute to the observed anticonvulsant effects. jddtonline.info

| Anticonvulsant Activity of Carissa Extracts in Animal Models | ||||

| Plant Species | Extract/Fraction | Animal Model | Inducing Agent | Key Findings |

| Carissa carandas | Ethanolic Root Extract | Mice | Maximal Electroshock (MES) | Significantly reduced seizure duration; offered 25-50% protection. bvsalud.org |

| Carissa carandas | Ethanolic Root Extract | Mice | Pentylenetetrazole (PTZ) | Provided protection against tonic seizures. bvsalud.org |

| Carissa carandas | Ethanolic Root Extract | Mice | Picrotoxin, NMDA | Significantly delayed the onset of tonic seizures. bvsalud.org |

| Carissa edulis | Aqueous Root Bark Fraction | Mice | Pentylenetetrazole (PTZ) | Offered 50% protection against seizures. nih.gov |

| Carissa edulis | Aqueous Root Bark Fraction | Mice | Strychnine, NMDA | Provided 33.33% and 16.67% protection, respectively. nih.gov |

| Carissa carandas | Leaf Extracts (Ethanolic, Ethyl Acetate (B1210297), Petroleum Ether) | Mice | Pentylenetetrazole (PTZ) | Significantly reduced convulsion phases and offered protection. wisdomlib.orgjddtonline.inforesearchgate.net |

In addition to anticonvulsant properties, extracts from Carissa carandas leaves have been investigated for sedative and hypnotic-potentiating effects. Studies using a pentobarbitone-induced sleep model in mice found that ethanolic, ethyl acetate, and petroleum ether extracts of the leaves significantly prolonged the duration of hypnosis. jddtonline.inforesearchgate.net Further investigations with the ethanolic extract of C. carandas (EECC) demonstrated a significant, dose-dependent decrease in locomotor activity in mice, as measured by cage crossing and head dipping behaviors, which is indicative of a central nervous system depressant effect. ijbpas.com These findings suggest that constituents within the extracts may interact with sleep-regulating pathways in the brain. ijbpas.com

| Sedative and Hypnotic Effects of Carissa carandas Leaf Extracts | |||

| Model | Extract | Dose (mg/kg) | Observed Effect |

| Pentobarbitone-induced hypnosis | Ethanolic | 400 | Significant prolongation of sleep time. jddtonline.inforesearchgate.net |

| Pentobarbitone-induced hypnosis | Ethyl Acetate | 400 | Significant prolongation of sleep time. jddtonline.inforesearchgate.net |

| Pentobarbitone-induced hypnosis | Petroleum Ether | 400 | Significant prolongation of sleep time. jddtonline.inforesearchgate.net |

| Locomotor Activity (Cage Crossing) | Ethanolic | 250, 500 | Significant decrease in counts compared to control. ijbpas.com |

Anthelmintic and Antiparasitic Actions (Preclinical Models)

Traditional use of Carissa species for treating parasitic worm infections has prompted scientific investigation into their anthelmintic properties. phcogrev.comijpsr.com An aqueous extract from the root of Carissa congesta demonstrated anthelmintic action in a preliminary pharmacological screening. phcogrev.com

More detailed in vitro studies have been conducted using the Indian earthworm (Pheretima posthuma), a common model for screening anthelmintic agents due to its physiological resemblance to intestinal roundworms. wisdomlib.org Methanolic extracts of Carissa carandas root bark and various solvent extracts of its unripe fruits exhibited significant, concentration-dependent anthelmintic activity, causing paralysis and eventual death of the worms. wisdomlib.orgresearchgate.net The activity of the root bark extract was found to be comparable to the standard drug albendazole (B1665689) at higher concentrations. wisdomlib.org Similarly, methanolic and chloroform (B151607) extracts of Carissa spinarum roots showed potent activity against Pheretima posthuma. ijpsr.com

| In Vitro Anthelmintic Activity of Carissa Extracts against Pheretima posthuma | |||

| Plant Part | Extract | Concentration (mg/mL) | Time to Paralysis / Death (minutes) |

| C. carandas Root Bark | Methanolic | 10 | 31.00 / 46.16 wisdomlib.org |

| C. carandas Root Bark | Methanolic | 25 | 21.00 / 33.00 wisdomlib.org |

| C. carandas Root Bark | Methanolic | 50 | 12.16 / 21.16 wisdomlib.org |

| C. carandas Unripe Fruit | Petroleum Ether | 150 | 22.35 / 35.15 researchgate.net |

| C. carandas Unripe Fruit | Chloroform | 150 | 40.00 / 60.15 researchgate.net |

| C. carandas Unripe Fruit | Ethanolic | 150 | 56.35 / 75.25 researchgate.net |

| C. spinarum Root | Chloroform | 100 | 2.16 / 4.00 ijpsr.com |

| C. spinarum Root | Methanolic | 100 | 2.83 / 5.16 ijpsr.com |

| Standard | Albendazole | 10 | 15.33 / 38.33 wisdomlib.org |

| Standard | Piperazine Citrate | 15 | 67.45 / 85.35 researchgate.net |

Other Biological Activities in Experimental Models

The cardiovascular effects of Carissa extracts, which contain carissone among other bioactive compounds like cardiac glycosides, have been explored. phcogrev.comjapsonline.com An alcoholic extract of C. congesta roots was reported to have cardiotonic activity. phcogrev.com

A study on isolated rabbit hearts using the Langendorff technique investigated the effects of an aqueous-methanolic extract of Carissa opaca. The extract demonstrated negative inotropic (force of contraction) and positive chronotropic (heart rate) effects. nih.gov In another study, an ethanol extract of Carissa carandas leaves produced a dose-dependent reduction in mean arterial blood pressure (MABP) and a significant decrease in heart rate in normal rats. who.int This hypotensive effect was suggested to be mediated through stimulation of muscarinic receptors. who.int

| Cardiovascular Effects of Carissa Extracts in Experimental Models | |||

| Model | Plant Species | Extract | Key Findings |

| Isolated Rabbit Heart | Carissa opaca | Aqueous-Methanolic | Exhibited negative inotropic and positive chronotropic effects. nih.gov |

| Anesthetized Normal Rats | Carissa carandas | Ethanol Leaf Extract | Caused a dose-dependent decrease in Mean Arterial Blood Pressure (MABP) and heart rate. who.int |

Extracts from Carissa species have been validated in preclinical models for their anti-diarrheal potential, aligning with their traditional uses. phcogrev.com Hydro-methanolic root and leaf extracts of Carissa spinarum were tested in castor oil-induced diarrhea, intestinal motility, and enteropooling models in mice. aau.edu.et The extracts significantly prolonged the onset of diarrhea, reduced the frequency and weight of wet feces, decreased the volume of intestinal fluid (anti-enteropooling), and inhibited gastrointestinal motility. aau.edu.et

Similarly, ethanolic extracts of the fruit and root of Carissa carandas demonstrated significant anti-diarrheal activity in a castor oil-induced diarrhea model in rats. researchgate.net The extracts inhibited defecation and also reduced gastrointestinal motility as measured by the charcoal meal test. researchgate.net

| Anti-Diarrheal Activity of Carissa Extracts in Rodent Models | ||||

| Plant Species | Extract | Model | Dose (mg/kg) | Key Findings |

| Carissa spinarum | Root & Leaf | Castor Oil-Induced Diarrhea (Mice) | 200, 400 | Prolonged onset of diarrhea; reduced number and weight of wet feces. aau.edu.et |

| Carissa spinarum | Root & Leaf | Enteropooling Test (Mice) | 200, 400 | Significantly decreased weight and volume of intestinal content. aau.edu.et |

| Carissa spinarum | Root & Leaf | Charcoal Meal Motility (Mice) | 100, 200, 400 | Significantly reduced intestinal transit. aau.edu.et |

| Carissa carandas | Fruit & Root | Castor Oil-Induced Diarrhea (Rats) | 250, 500 | Significant inhibition of defecation. researchgate.net |

| Carissa carandas | Fruit & Root | Charcoal Meal Motility (Rats) | 250, 500 | Significant reduction in gastrointestinal motility. researchgate.net |

Absence of Specific Research on the Hepatoprotective Activity of Carissone

Despite the identification of Carissone as a chemical constituent in various plant species, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated studies on the hepatoprotective activities of the isolated compound. Research has primarily focused on the hepatoprotective effects of crude extracts from plants known to contain Carissone, such as those from the Carissa genus. Consequently, the current body of scientific evidence does not allow for a detailed discussion of the in vitro and non-human in vivo pharmacological activities and molecular mechanisms of Carissone itself in liver protection.

While the hepatoprotective potential of plants containing Carissone has been demonstrated, further research is required to isolate Carissone and evaluate its specific pharmacological properties. Such studies would be essential to determine if Carissone possesses intrinsic hepatoprotective activity and to elucidate its potential mechanisms of action, including its effects on liver enzymes, oxidative stress markers, and inflammatory pathways. Without such targeted research, any claims regarding the hepatoprotective effects of Carissone would be speculative and not supported by direct scientific evidence.

Chemical Modifications and Structure Activity Relationship Sar Studies of Carissone Analogues

Synthesis of Carissone Derivatives

Dehydrocarissone and Carindone Synthesis and Evaluation

Dehydrocarissone and carindone are two naturally occurring analogues of carissone that have been isolated from plants of the Carissa genus. While the total synthesis of (+)-carissone has been achieved, specific details on the direct synthetic conversion of carissone to dehydrocarissone and carindone are not extensively documented in publicly available literature. reachemchemicals.com

Dehydrocarissone, as its name suggests, is a dehydrated form of carissone. It, along with carindone, was isolated from Carissa lanceolata. Both compounds have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of less than 0.5 mg/mL. reachemchemicals.com Carindone is a more complex sesquiterpene dimer, featuring two eudesmane (B1671778) units linked by an additional ketone group. reachemchemicals.com Its structure was elucidated through various spectroscopic and chemical methods. researchgate.net

Stereoisomer and Enantiomer Synthesis and Biological Evaluation

The stereochemistry of a molecule is crucial as it dictates its three-dimensional arrangement and, consequently, its interaction with biological targets. nih.govnih.gov The total synthesis of (+)-carissone has been successfully accomplished, confirming its absolute stereochemistry. nih.gov This synthesis involved a palladium-catalyzed enantioselective alkylation to establish the C(10) all-carbon quaternary center and a diastereoselective olefin hydrogenation to create the desired stereochemistry at C(7). nih.gov

While the synthesis of the natural enantiomer (+)-carissone has been reported, comprehensive studies detailing the synthesis and comparative biological evaluation of its other stereoisomers and enantiomers are not widely available in the current scientific literature. The differential biological activities often observed between enantiomers suggest that the synthesis and evaluation of carissone's unnatural enantiomer and diastereomers could provide valuable insights into its mechanism of action and guide the design of more potent and selective analogues. nih.govnih.gov

Functional Group Modifications and Derivatization Strategies

The modification of functional groups is a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. reachemchemicals.comnih.gov For carissone, a eudesmane sesquiterpenoid, derivatization can be explored at its various functional groups, including the hydroxyl and carbonyl groups, as well as the carbon backbone.

General strategies for the derivatization of natural products that can be applied to carissone include:

Esterification and Etherification: The hydroxyl group of carissone is a prime site for modification. Conversion to esters or ethers can alter the lipophilicity and, consequently, the absorption and distribution of the molecule.

Modification of the Carbonyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or undergo other reactions to introduce new functionalities.

Modifications of the Alkene: The double bond in the carissone structure can be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new stereocenters and functional groups.

While specific studies detailing the extensive functional group modification of carissone itself are limited, research on other eudesmane sesquiterpenoids can provide insights into potential derivatization strategies and their impact on biological activity.

Structure-Activity Relationship (SAR) Studies for Carissone and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For carissone and its analogues, SAR studies aim to identify the key structural features, or pharmacophores, that are essential for their biological effects.

Identification of Key Pharmacophores for Specific Bioactivities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.govacademicjournals.org While detailed pharmacophore models specifically for carissone's various bioactivities are not yet established in the literature, general principles from related cytotoxic natural products can be inferred.

For cytotoxic activity, key pharmacophoric features often include: nih.gov

Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups of carissone can act as hydrogen bond donors and acceptors, respectively, which are crucial for interactions with biological targets like enzymes and receptors.

Hydrophobic Regions: The terpene scaffold of carissone provides a significant hydrophobic character, which can be important for membrane permeability and interaction with hydrophobic pockets in target proteins.

Stereochemistry: The specific 3D arrangement of substituents on the eudesmane core is critical for a precise fit with the biological target.

Computational pharmacophore modeling, combined with the synthesis and biological evaluation of a diverse library of carissone analogues, would be instrumental in defining the precise pharmacophoric requirements for its various biological activities, including its anticancer potential. nih.govnih.govacademicjournals.org

Influence of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule, dictated by its stereochemistry, is a critical determinant of its biological activity. nih.govnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The total synthesis of (+)-carissone has unequivocally established its absolute stereochemistry. nih.gov The observed biological activity of this natural enantiomer highlights the importance of its specific spatial arrangement for interacting with its biological targets. It is highly probable that the enantiomer of carissone, as well as its other diastereomers, would exhibit different potencies and potentially even different biological activities. nih.govnih.gov Studies on other chiral compounds have consistently demonstrated that one enantiomer is often significantly more active than the other. nih.gov Therefore, a comprehensive evaluation of all carissone stereoisomers is essential to fully understand its SAR and to identify the most potent and selective isomer for potential therapeutic development.

Interactive Data Table: Biological Activities of Carissone and its Derivatives

| Compound | Biological Activity | Target/Assay | Reference |

| Dehydrocarissone | Antibacterial | S. aureus, E. coli | reachemchemicals.com |

| Carindone | Antibacterial | S. aureus, E. coli | reachemchemicals.com |

| (+)-Carissone | Antibacterial | Not specified | nih.gov |

Computational Approaches in Analog Design and Optimization

Computational methods are integral to modern drug discovery, providing powerful tools to predict and analyze the interactions between small molecules and their biological targets. In the context of carissone and its analogues, these approaches offer a rational basis for designing novel compounds with enhanced activity and specificity. By simulating molecular interactions and building predictive models, researchers can prioritize synthetic efforts and accelerate the development of promising therapeutic agents.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to investigate the binding of ligands to macromolecules at an atomic level. These methods have been applied to carissone to elucidate its mechanism of action and to guide the design of new analogues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For carissone, docking studies have been employed to explore its binding to various protein targets.

One such study investigated the interaction of carissone with bacterial DNA gyrase subunit B (GyrB), a crucial enzyme for bacterial DNA replication and a validated target for antibacterial drugs. The results of these docking studies can provide insights into the specific amino acid residues within the active site of GyrB that are crucial for the binding of carissone, thereby informing the rational design of analogues with improved affinity.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular system, accounting for the flexibility of both the ligand and the protein.

A 100-nanosecond MD simulation was conducted to evaluate the stability of the GyrB-carissone complex nih.gov. The stability of the complex was analyzed by monitoring key parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg). The GyrB-carissone complex was found to be stable throughout the simulation, albeit with a slightly higher RMSD (3.71 Å) and Rg (33.4 Å) compared to another compound, scopoletin, complexed with a different protein nih.gov. This indicates a stable binding of carissone within the active site of GyrB, reinforcing its potential as a lead compound for antibacterial drug development nih.gov.

The detailed analysis of the MD simulation trajectory can reveal subtle conformational changes and the persistence of key intermolecular interactions, which are critical for understanding the structure-activity relationship (SAR) at a dynamic level.

| Parameter | Value | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the protein-ligand complex. |

| Average Root Mean Square Deviation (RMSD) | 3.71 Å | Indicates the average deviation of the protein backbone from its initial position, with a lower value suggesting higher stability. |

| Radius of Gyration (Rg) | 33.4 Å | Measures the compactness of the protein structure over time; a stable Rg suggests the protein is not unfolding. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

As of the current literature, no specific QSAR models have been reported for carissone and its analogues. The development of such models would require a dataset of carissone derivatives with experimentally determined biological activities against a specific target. Future research in this area could involve the synthesis and biological evaluation of a library of carissone analogues, which would then provide the necessary data to build robust and predictive QSAR models. These models would be invaluable for the virtual screening and optimization of new carissone-based compounds with desired therapeutic properties.

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Pathway Enzymes and Genetic Engineering for Production

A significant gap in our understanding of carissone is the incomplete elucidation of its biosynthetic pathway at the enzymatic and genetic levels. While the general pathway for sesquiterpenoid biosynthesis is known to proceed via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the precursor farnesyl pyrophosphate (FPP), the specific enzymes that catalyze the cyclization of FPP to the eudesmane (B1671778) skeleton and the subsequent oxidative modifications to form carissone have not been fully characterized. Future research should focus on identifying and characterizing the specific terpene synthases and cytochrome P450 monooxygenases involved in carissone biosynthesis in Carissa species.

Once these enzymes are identified, metabolic engineering strategies can be employed for the heterologous production of carissone. escholarship.orgnih.gov Microorganisms such as Saccharomyces cerevisiae (yeast) and bacteria like Escherichia coli are potential hosts for this purpose. nih.govnih.gov Genetic engineering approaches could involve:

Overexpression of key enzymes: Increasing the expression of genes encoding enzymes in the MVA pathway, such as HMG-CoA reductase, can enhance the precursor supply for sesquiterpene production. acs.org

Downregulation of competing pathways: Reducing the flux towards competing pathways, such as sterol biosynthesis, by downregulating enzymes like squalene synthase, can redirect FPP towards carissone production. researchgate.net

Introduction of carissone-specific enzymes: Expressing the identified carissone synthase and related cytochrome P450 enzymes in the engineered microbial host would be crucial for the final steps of its synthesis. nih.gov

These strategies have been successfully applied for the production of other sesquiterpenes and hold significant promise for establishing a sustainable and scalable production platform for carissone, overcoming the limitations of its extraction from natural sources. acs.orgsysbio.se

Development of Novel, Efficient, and Scalable Synthetic Routes for Industrial Applications

While several total syntheses of carissone and other eudesmane sesquiterpenoids have been reported, there is a continuing need for the development of novel, more efficient, and scalable synthetic routes suitable for industrial applications. nih.govrepec.orgchemrxiv.org Existing synthetic strategies often involve multiple steps, which can be a limitation for large-scale production. baranlab.org

Future research in this area should focus on:

Catalytic and enantioselective methods: The development of catalytic and highly enantioselective reactions can significantly improve the efficiency and cost-effectiveness of the synthesis. nih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

The development of such advanced synthetic routes is essential for ensuring a stable and economical supply of carissone for extensive pharmacological testing and potential commercialization.

In-depth Molecular Mechanism Studies of Observed Bioactivities

Carissone has been reported to possess several biological activities, including antibacterial and anti-inflammatory properties. nih.govmdpi.com However, the in-depth molecular mechanisms underlying these activities are not well understood. Future research should aim to elucidate how carissone exerts its effects at the molecular and cellular levels.

For its antibacterial activity , studies should investigate:

Inhibition of essential bacterial enzymes: Carissone may target and inhibit enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

Disruption of bacterial membranes: The lipophilic nature of sesquiterpenoids suggests that they may interact with and disrupt the integrity of bacterial cell membranes.